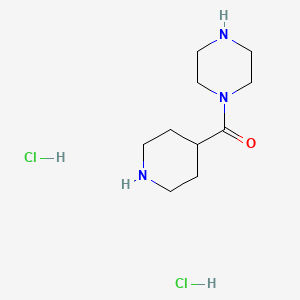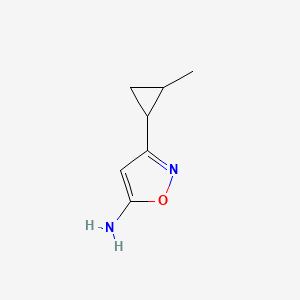![molecular formula C11H17Cl2F3N2O B1521648 N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-dimethylamine dihydrochloride CAS No. 1185300-44-0](/img/structure/B1521648.png)
N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-dimethylamine dihydrochloride
Overview
Description
N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-dimethylamine dihydrochloride is a synthetic organic compound, belonging to the class of amines. It's notable for its utility in both scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step reaction involving the nucleophilic substitution of an aryl halide with a phenoxyethylamine derivative. The reaction typically involves heating under reflux with suitable solvents such as dichloromethane or tetrahydrofuran. The trifluoromethyl group is introduced through the use of trifluoromethyl halides under controlled conditions.
Industrial Production Methods: In industrial settings, the production of N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-dimethylamine dihydrochloride usually involves scalable batch processes. The reactions are carried out in large reactors with careful monitoring of temperature and pressure to ensure optimal yield and purity. Crystallization or recrystallization is commonly employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized by agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced under hydrogenation conditions, often using palladium on carbon as a catalyst.
Substitution: It undergoes electrophilic and nucleophilic substitution reactions, which involve common reagents like halides and alkylating agents.
Common Reagents and Conditions:
Oxidation with hydrogen peroxide requires acidic conditions.
Reduction usually necessitates a catalyst and hydrogen gas.
Substitution reactions are typically conducted under basic or neutral conditions, with solvents like ethanol or acetonitrile.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation might produce a carboxylic acid derivative, while reduction could yield a secondary amine. Substitution reactions could result in various alkylated products depending on the reagents used.
Scientific Research Applications
N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-dimethylamine dihydrochloride has diverse applications:
Chemistry: It's used as an intermediate in the synthesis of complex molecules.
Biology: Its derivatives may act as enzyme inhibitors or activators in biochemical assays.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In biochemical contexts, it might interact with proteins or enzymes, influencing their function through binding interactions. These interactions can alter molecular pathways, leading to changes in cellular activity. The trifluoromethyl group can also enhance the compound's lipophilicity, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Compared to other amines or phenoxyethylamines, N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-dimethylamine dihydrochloride stands out due to the presence of the trifluoromethyl group. This group imparts unique chemical stability and reactivity. Similar compounds might include:
2-(4-Amino-2-trifluoromethylphenoxy)ethanol
4-Amino-2-(trifluoromethyl)phenol
These compounds, while sharing some structural features, differ significantly in their chemical behavior and applications due to variations in functional groups.
This thorough breakdown should provide a comprehensive understanding of this compound, its synthesis, reactions, and uses. Anything else you want to delve into about this compound?
Properties
IUPAC Name |
4-[2-(dimethylamino)ethoxy]-3-(trifluoromethyl)aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2O.2ClH/c1-16(2)5-6-17-10-4-3-8(15)7-9(10)11(12,13)14;;/h3-4,7H,5-6,15H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWDMJCDXQYEIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=C(C=C1)N)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Benzyl-8-azabicyclo[4.3.1]decan-10-one](/img/structure/B1521566.png)


![Ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1521573.png)



![3-Amino-1-{3-[methyl(phenyl)amino]propyl}thiourea](/img/structure/B1521578.png)
![[4-(4-Bromophenyl)oxan-4-yl]methanamine](/img/structure/B1521579.png)

![1-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1521583.png)
![{1-[(3-Aminophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1521584.png)
![[1-(3-Aminobenzoyl)piperidin-4-yl]methanol](/img/structure/B1521585.png)
![2-[4-(Propan-2-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1521586.png)
